molecular formula C11H9Cl2N3O2 B13678335 Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13678335
M. Wt: 286.11 g/mol
InChI Key: YZAZRRPKPZOZQY-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of antifungal and anticancer agents.

    Industry: It is used in the development of agrochemicals and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of cell membrane integrity and ultimately the death of the fungal cells.

Comparison with Similar Compounds

Ethyl 5-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also inhibits cytochrome P450 enzymes.

    Itraconazole: Another antifungal compound with a similar mechanism of action but different pharmacokinetic properties.

    Voriconazole: A triazole derivative with broad-spectrum antifungal activity.

The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)10-14-9(15-16-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,15,16)

InChI Key

YZAZRRPKPZOZQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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